molecular formula C12H15N5O2 B2698977 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone CAS No. 1788679-34-4

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B2698977
CAS No.: 1788679-34-4
M. Wt: 261.285
InChI Key: XHQUUNQDOXSZFY-UHFFFAOYSA-N
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Description

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone features a piperidine scaffold substituted at the 4-position with a 1,2,3-triazole ring and linked via a methanone group to a 5-methylisoxazole moiety. This hybrid structure combines pharmacologically relevant heterocycles:

  • Piperidine: A six-membered nitrogen-containing ring commonly used in drug design for its conformational flexibility and bioavailability.
  • 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for hydrogen-bonding capacity and metabolic stability, often incorporated via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-9-11(8-14-19-9)12(18)16-5-2-10(3-6-16)17-7-4-13-15-17/h4,7-8,10H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQUUNQDOXSZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone typically involves multiple steps:

  • Formation of the Triazole Ring: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is performed by reacting an azide with an alkyne in the presence of a copper catalyst.

  • Piperidine Ring Introduction: : The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

  • Isoxazole Ring Formation: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

  • Final Coupling: : The final step involves coupling the triazole, piperidine, and isoxazole fragments together, typically through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the click reaction and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone, exhibit significant antimicrobial properties. Triazoles are known for their ability to inhibit the growth of various bacteria and fungi. In vitro studies have demonstrated that this compound can effectively combat resistant strains of pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
Compounds with triazole moieties have been extensively studied for their anticancer potential. The specific structure of this compound suggests that it may interact with cancer cell signaling pathways. Preliminary studies indicate that it may inhibit tumor growth in specific cancer types by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects
The piperidine ring in the compound is associated with neuroprotective effects. Research has shown that similar compounds can enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Agricultural Applications

Pesticidal Activity
The isoxazole component of the compound has been linked to pesticidal properties. Studies have suggested that compounds with isoxazole structures can act as effective insecticides or herbicides. The application of this compound in agricultural settings could provide a new avenue for pest control without the adverse effects associated with traditional pesticides .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows for its use in polymer synthesis. Triazole compounds are often utilized as cross-linking agents in polymer chemistry, leading to enhanced mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in creating advanced materials for electronics and packaging .

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAntimicrobial agents, anticancer drugsCombat resistant pathogens; inhibit tumor growth
Agricultural SciencePesticidesEffective pest control with reduced environmental impact
Material SciencePolymer synthesisEnhanced mechanical properties; thermal stability

Mechanism of Action

The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the isoxazole ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Synthesis Highlights Biological Activity / Application Reference
Target compound 4-(1H-1,2,3-triazol-1-yl)piperidine + 5-methylisoxazole ~317.34* Likely CuAAC for triazole formation; methanone coupling Not explicitly reported (potential kinase or enzyme inhibition) N/A
KT172 2-Benzylpiperidine + 4-(2′-methoxybiphenyl)triazole ~483.56 CuAAC for triazole; methanone linker Selective DAGLβ inhibitor; lipid signaling modulation
Compound 5 (Iusupov et al.) 8-Azaspiro[5.6]dodec-10-ene + 5-(2-fluoro-4-(trifluoromethyl)phenyl)pyrrole + triazole ~674.66 Multi-step synthesis including spiro ring formation and CuAAC Anticancer or antimicrobial (hypothesized based on fluorinated aryl groups)
(4-Methylpiperazin-1-yl)(4-(triazol-substituted pyrimidinyl)phenyl)methanone (w3) 4-Methylpiperazine + pyrimidinyltriazole ~478.94 Sequential nucleophilic substitution and CuAAC Kinase inhibition (implied by pyrimidine-triazole motif)

*Calculated using average atomic masses.

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The target compound’s LogP (estimated ~2.1) is lower than KT172 (~4.5) due to fewer hydrophobic groups, suggesting better aqueous solubility.
  • Metabolic Stability : Triazole rings generally resist oxidative metabolism, but the 5-methylisoxazole may undergo CYP450-mediated oxidation.

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone is a novel triazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name (4(1H1,2,3triazol1yl)piperidin1yl)(5methylisoxazol4yl)methanone\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound typically involves the reaction between piperidine derivatives and 5-methylisoxazole in the presence of appropriate coupling agents. The triazole ring is formed through a cycloaddition reaction that enhances the compound's biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and isoxazole moieties exhibit significant anticancer properties. For instance, in vitro assays demonstrated that this compound showed potent inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these cell lines were reported to be in the range of 15.6 to 23.9 µM, showcasing its potential as a therapeutic agent against cancer .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, at concentrations of 10 µM, it was observed to enhance caspase activity significantly .
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating further .
  • Microtubule Destabilization : Similar compounds have been reported to destabilize microtubules, which is a critical mechanism for inhibiting cancer cell division .

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.6Apoptosis induction
This compoundHCT11623.9Cell cycle arrest
Triazole Derivative AMDA-MB23120.0Microtubule destabilization
Isoxazole Derivative BHepG218.0DNA intercalation

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, significant morphological changes were observed at concentrations as low as 5 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies targeting breast cancer .

Case Study 2: Colon Cancer Inhibition

Another study focused on HCT116 cells revealed that treatment with this compound resulted in a notable decrease in cell viability and induced apoptosis through caspase activation pathways .

Q & A

What are the common synthetic routes for synthesizing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone?

Basic Research Question
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to form the triazole-piperidine core. A modified procedure involves reacting 4-azidopiperidine derivatives with terminal alkynes (e.g., 5-methylisoxazole-4-carbonyl precursors) in a THF:acetone solvent system with CuI as a catalyst under reflux for 24 hours . Post-reaction purification via column chromatography ensures isolation of the target compound. Alternative methods include multi-step alkylation or acylation of pre-functionalized piperidine intermediates.

How is the compound structurally characterized to confirm regioselectivity and purity?

Basic Research Question
Structural confirmation relies on X-ray crystallography for unambiguous determination of the triazole-piperidine linkage and isoxazole orientation . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., triazole CH vs. isoxazole CH3_3) .
  • FT-IR : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups.
  • HPLC-MS : To assess purity (>95%) and rule out regioisomeric byproducts .

What biological targets or mechanisms are associated with this compound?

Basic Research Question
The compound’s triazole and isoxazole moieties suggest interactions with enzymes or receptors via hydrogen bonding and π-π stacking. Preliminary studies on analogous structures indicate:

  • Enzyme inhibition : Potential activity against kinases or proteases due to the triazole’s metal-coordinating ability .
  • Antimicrobial activity : Isoxazole derivatives often target bacterial cell wall synthesis .
    Methodological validation includes molecular docking to map binding affinities and in vitro assays (e.g., MIC tests for antimicrobial screening) .

How can researchers address low aqueous solubility during in vitro bioactivity assays?

Advanced Research Question
Low solubility (<0.1 mg/mL in PBS) is a common challenge. Strategies include:

  • Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based solubilizers .
  • Structural analogs : Introduce hydrophilic groups (e.g., -OH, -COOH) to the piperidine or isoxazole ring without disrupting the triazole core .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

How to resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Discrepancies (e.g., variable IC50_{50} values) may arise from differences in assay conditions or impurity profiles. Mitigation steps:

  • Standardized protocols : Replicate assays under controlled pH, temperature, and solvent conditions .
  • Batch analysis : Use HPLC to confirm purity and rule out degradation products .
  • Target validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects .

What strategies optimize regioselectivity during triazole formation?

Advanced Research Question
Regioselectivity in CuAAC reactions is influenced by:

  • Catalyst screening : CuI vs. CuBr for steric control .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor 1,4-regioisomers.
  • Alkyne substituents : Electron-withdrawing groups on the alkyne direct triazole formation .
    Post-reaction analysis via 1^1H NMR or X-ray crystallography is critical to confirm regiochemistry .

How to design stability studies for long-term storage?

Advanced Research Question
Stability protocols should assess:

  • Hydrolytic degradation : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks, monitoring via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .
  • Storage conditions : Recommend desiccated storage at –20°C in amber vials to prevent moisture/light-induced decomposition .

What methods validate the compound’s enzyme inhibition mechanism?

Advanced Research Question
Mechanistic validation involves:

  • Kinetic assays : Measure KiK_i and VmaxV_{max} shifts using Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase) to visualize binding interactions .

How to assess environmental fate and ecotoxicological risks?

Advanced Research Question
Follow OECD guidelines for:

  • Biodegradation : Use activated sludge models to estimate half-life in wastewater .
  • Bioaccumulation : LogP calculations (predicted ~2.5) and in silico QSAR models .
  • Ecotoxicology : Daphnia magna or algal growth inhibition assays at environmentally relevant concentrations .

What computational tools predict the compound’s ADMET properties?

Advanced Research Question
Leverage in silico platforms :

  • ADMET Predictor : Estimate logP, plasma protein binding, and CYP450 inhibition.
  • SwissADME : Analyze bioavailability radar and drug-likeness .
  • Molecular dynamics simulations : Model blood-brain barrier permeability using CHARMM or GROMACS .

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